N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4S and its molecular weight is 457.89. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including thiazolopyrimidines and thieno[2,3-d]pyrimidines, have been synthesized for various scientific research applications, particularly in exploring their potential as pharmacological agents. These compounds have demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory activities in preclinical models. For instance, the design and synthesis of thiazolopyrimidine derivatives have revealed their potential in addressing pain and inflammation without causing significant ulcerogenic effects, indicating a safer profile for potential therapeutic use (Selvam et al., 2012). Similarly, compounds derived from reactions involving aromatic aldehydes and furfural with heterocyclic moieties have been investigated for their structural and potential biological activities (Elmuradov et al., 2011).
Novel Heterocyclic Compounds for Anti-inflammatory and Analgesic Use
The synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural precursors like visnaginone and khellinone, has been explored for their anti-inflammatory and analgesic properties. These studies suggest the versatility of heterocyclic chemistry in producing compounds with significant pharmacological potential, demonstrating notable COX-2 inhibition, which is a desirable trait for anti-inflammatory drugs, along with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Structural and Conformational Analysis
Research into the synthesis, structure, and conformational behavior of heterocyclic compounds provides foundational knowledge for understanding how these molecules interact at the molecular level, which is critical for their potential applications in scientific research and drug development. For instance, the synthesis and detailed structural analysis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide highlight the importance of X-ray analysis, NMR, and IR spectroscopy in elucidating the conformational dynamics of such compounds, which can influence their biological activity and interactions (Kataev et al., 2021).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4S/c1-25-17-15(19(28)26(2)20(25)29)18(24-16(23-17)13-7-4-8-30-13)31-10-14(27)22-12-6-3-5-11(21)9-12/h3-9H,10H2,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBNCWYPPCZBBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)Cl)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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